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(4-ALLYLPIPERAZINO)(3-ETHOXYPHENYL)METHANONE
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Overview
Description
(4-ALLYLPIPERAZINO)(3-ETHOXYPHENYL)METHANONE is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(3-ETHOXYPHENYL)METHANONE typically involves the reaction of 4-allylpiperazine with 3-ethoxybenzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure maximum yield and purity. The purification process may involve additional steps such as distillation and crystallization to meet the stringent quality standards required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(3-ETHOXYPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(3-ETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the inflammatory response, leading to reduced inflammation and pain. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that the compound may interact with pathways related to inflammation and pain modulation .
Comparison with Similar Compounds
Similar Compounds
(4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone: A 5-HT3 receptor antagonist with potential anxiolytic properties.
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: A piperazine derivative with anti-inflammatory and analgesic effects.
Uniqueness
(4-ALLYLPIPERAZINO)(3-ETHOXYPHENYL)METHANONE stands out due to its unique combination of an allyl group and an ethoxyphenyl group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its potential as a bioactive compound with multiple therapeutic applications further highlights its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
(3-ethoxyphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-3-8-17-9-11-18(12-10-17)16(19)14-6-5-7-15(13-14)20-4-2/h3,5-7,13H,1,4,8-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPNOHDJXUBMNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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